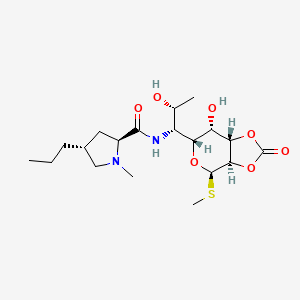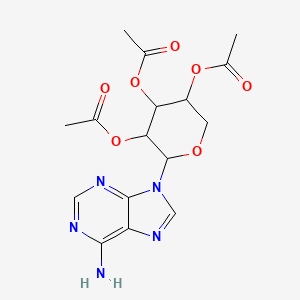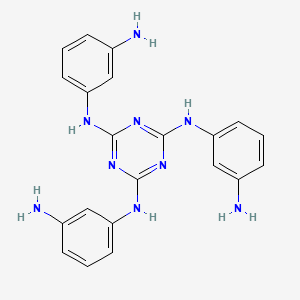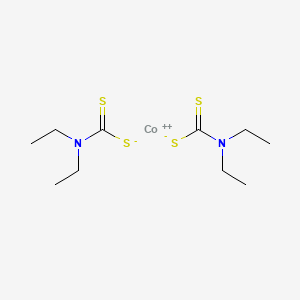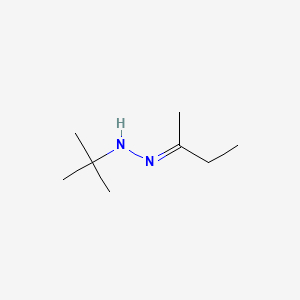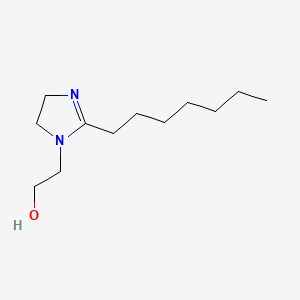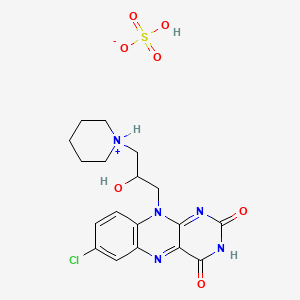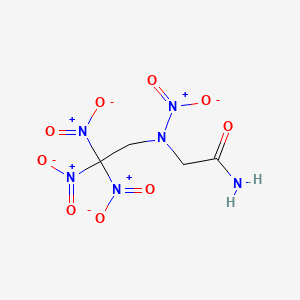
Acetamide, 2-(N-nitro-N-(2,2,2-trinitroethyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-(N-nitro-N-(2,2,2-trinitroethyl)amino)- is a chemical compound with the molecular formula C4H6N6O9. This compound is known for its complex structure, which includes multiple nitro groups and an amide functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Acetamide, 2-(N-nitro-N-(2,2,2-trinitroethyl)amino)- involves several steps. The synthetic route typically starts with the preparation of the nitroethylamine precursor, followed by the introduction of the acetamide group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the successful formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Acetamide, 2-(N-nitro-N-(2,2,2-trinitroethyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups into amino groups, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Acetamide, 2-(N-nitro-N-(2,2,2-trinitroethyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of Acetamide, 2-(N-nitro-N-(2,2,2-trinitroethyl)amino)- involves its interaction with molecular targets and pathways. The nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing their behavior and function .
Comparison with Similar Compounds
Compared to other similar compounds, Acetamide, 2-(N-nitro-N-(2,2,2-trinitroethyl)amino)- stands out due to its multiple nitro groups and unique structural features. Similar compounds include:
Acetamide, 2,2,2-nitrilotris-: This compound has a different arrangement of functional groups, leading to distinct chemical properties.
N-(2-Aminoethyl)acetamide: Another related compound with different applications and reactivity. The uniqueness of Acetamide, 2-(N-nitro-N-(2,2,2-trinitroethyl)amino)- lies in its specific combination of functional groups, which confer unique reactivity and applications.
Properties
CAS No. |
101651-41-6 |
|---|---|
Molecular Formula |
C4H6N6O9 |
Molecular Weight |
282.13 g/mol |
IUPAC Name |
2-[nitro(2,2,2-trinitroethyl)amino]acetamide |
InChI |
InChI=1S/C4H6N6O9/c5-3(11)1-6(10(18)19)2-4(7(12)13,8(14)15)9(16)17/h1-2H2,(H2,5,11) |
InChI Key |
UEJZYOJWLYRVNK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)N)N(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


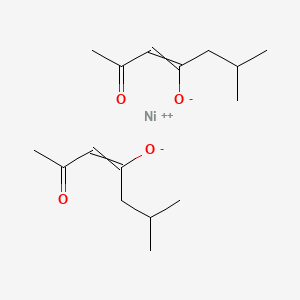
![N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine](/img/structure/B13736827.png)

